Hypofluorous acid

Descripción general

Descripción

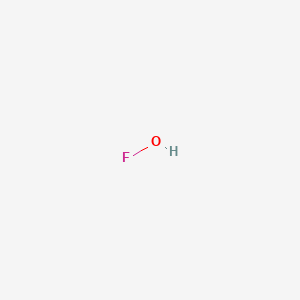

Hypofluorous acid, with the chemical formula HOF, is the only known oxyacid of fluorine and the only known oxoacid in which the main atom gains electrons from oxygen to create a negative oxidation state . It is a pale yellow liquid above -117°C and a white solid below this temperature . This compound is highly reactive and explosive at room temperature, decomposing into hydrogen fluoride and oxygen .

Métodos De Preparación

Hypofluorous acid can be synthesized by passing fluorine gas over ice at -40°C, rapidly collecting the this compound gas away from the ice, and condensing it . The reaction is as follows: [ \text{F}_2 + \text{H}_2\text{O} \rightarrow \text{HOF} + \text{HF} ]

Análisis De Reacciones Químicas

Hypofluorous acid undergoes various types of chemical reactions, including:

Oxidation: this compound is a strong oxidizing agent.

Substitution: It can substitute hydrogen atoms in organic compounds, forming fluorinated derivatives.

Decomposition: At room temperature, this compound decomposes into hydrogen fluoride and oxygen.

Common reagents and conditions used in these reactions include acetonitrile and fluorine gas. Major products formed from these reactions include epoxides, sulfoxides, and fluorinated organic compounds .

Aplicaciones Científicas De Investigación

Hypofluorous acid has several scientific research applications:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for the epoxidation of alkenes.

Biology: This compound is used in the study of oxidative stress and its effects on biological systems.

Industry: This compound is used in the production of fluorinated compounds and materials.

Mecanismo De Acción

The mechanism by which hypofluorous acid exerts its effects involves the transfer of oxygen atoms to substrates, resulting in oxidation reactions . The molecular targets include double bonds in alkenes and sulfur atoms in sulfides . The pathways involved in these reactions typically include the formation of intermediate complexes and the subsequent release of oxygen atoms .

Comparación Con Compuestos Similares

Hypofluorous acid is unique among hypohalous acids due to its ability to be isolated as a solid and its strong oxidizing properties . Similar compounds include:

Hypochlorous acid (HOCl): Less reactive and less stable compared to this compound.

Hypobromous acid (HOBr): Similar in reactivity but less commonly used in industrial applications.

Hypoiodous acid (HOI): Least reactive among the hypohalous acids.

This compound stands out due to its high reactivity and ability to form stable solutions in acetonitrile, making it a valuable reagent in organic synthesis .

Propiedades

IUPAC Name |

hypofluorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSYJUIMQTRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOF, FHO | |

| Record name | hypofluorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896951 | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-79-8 | |

| Record name | Hypofluorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypofluorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)

![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)